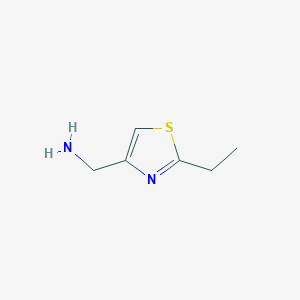

(2-Ethyl-1,3-thiazol-4-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-ethyl-1,3-thiazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-2-6-8-5(3-7)4-9-6/h4H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZPGOJICYGVTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Ethyl 1,3 Thiazol 4 Yl Methanamine

Established Reaction Pathways for Thiazole (B1198619) Ring Synthesis

The formation of the 2-ethyl-1,3-thiazole core is a critical step, which can be achieved through several reliable cyclization methods. The most prominent of these is the Hantzsch thiazole synthesis, valued for its versatility and efficiency in creating substituted thiazole rings. mdpi.comresearchgate.net

Precursors and Building Blocks for the 1,3-Thiazole Core

The construction of the (2-Ethyl-1,3-thiazol-4-yl)methanamine molecule fundamentally relies on the Hantzsch thiazole synthesis. This classic method involves the condensation of two key components: a thioamide and an α-halocarbonyl compound. mdpi.comresearchgate.net

For the specific synthesis of the target compound, the required precursors are:

Thiopropanamide (Propionthioamide): This thioamide serves as the source for the nitrogen and sulfur atoms of the thiazole ring, as well as the ethyl group at the C2 position.

An α-halocarbonyl compound with a masked or precursor aminomethyl group: A common strategy involves using a three-carbon α-halocarbonyl synthon where the carbon atom destined to become the aminomethyl group is appropriately functionalized. A key intermediate is 1,3-dichloroacetone (B141476), which reacts with the thioamide to form 2-ethyl-4-(chloromethyl)-1,3-thiazole. This chloromethyl intermediate can then be converted to the final aminomethyl product in a subsequent step.

Table 1: Key Precursors for 2-Ethyl-1,3-thiazole Core Synthesis via Hantzsch Method

| Precursor Type | Specific Compound | Role in Synthesis |

|---|---|---|

| Thioamide | Thiopropanamide | Provides the N1, S, C2 atoms and the 2-ethyl group. |

| α-Halocarbonyl | 1,3-Dichloroacetone | Provides the C4 and C5 atoms of the thiazole ring and the chloromethyl precursor at the C4 position. |

Cyclization Reactions for Thiazole Ring Formation

The Hantzsch synthesis remains the most widely employed method for forming the thiazole ring structure. mdpi.comresearchgate.net The reaction proceeds by the nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the carbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

The reaction between thiopropanamide and 1,3-dichloroacetone typically proceeds under mild conditions, often in a solvent like ethanol, to yield 2-ethyl-4-(chloromethyl)-1,3-thiazole. This intermediate is crucial as it sets the stage for introducing the final aminomethyl moiety. While other methods like the Cook-Heilborn synthesis exist for thiazole formation, the Hantzsch pathway is particularly well-suited for this substitution pattern. bepls.com

Strategies for Incorporating the Aminomethyl Moiety

Once the 2-ethyl-4-(chloromethyl)-1,3-thiazole or a related precursor like 2-ethyl-1,3-thiazole-4-carbaldehyde (B2723340) is synthesized, the final step is the introduction of the aminomethyl group. Several synthetic strategies can be employed for this transformation.

Reductive Amination Approaches

Reductive amination is a highly effective and common method for converting aldehydes or ketones into amines. mdpi.com This approach would first require the oxidation of the 4-hydroxymethylthiazole (B1350391) (derived from the 4-chloromethyl intermediate) or direct formylation to produce the key intermediate, 2-ethyl-1,3-thiazole-4-carbaldehyde.

This aldehyde can then undergo a one-pot reaction with an amine source, such as ammonia (B1221849) or ammonium (B1175870) formate (B1220265), and a reducing agent. ntnu.no The reaction proceeds through the in-situ formation of an imine, which is then reduced to the desired primary amine.

Table 2: Reagents for Reductive Amination of 2-Ethyl-1,3-thiazole-4-carbaldehyde

| Amine Source | Reducing Agent | Typical Conditions |

|---|---|---|

| Ammonia (in alcohol) | Sodium borohydride (B1222165) (NaBH₄) | Methanol or Ethanol, Room Temperature |

| Ammonium Acetate | Sodium cyanoborohydride (NaBH₃CN) | Methanol, pH control |

| Ammonium Formate | Formic acid | High temperature (Leuckart-Wallach conditions) |

Multi-Component Reaction Sequences (e.g., Ugi Reaction)

Multi-component reactions (MCRs) offer an efficient route to complex molecules in a single step. The Ugi reaction, a four-component reaction (U-4CR), could theoretically be employed to construct a precursor to the target molecule. nih.gov This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orglookchem.com

For this specific synthesis, the components could be:

Aldehyde: 2-Ethyl-1,3-thiazole-4-carbaldehyde

Amine: A suitable amine, such as benzylamine.

Carboxylic Acid: A simple carboxylic acid, like acetic acid.

Isocyanide: A convertible isocyanide that allows for subsequent cleavage to reveal the primary amine.

The resulting Ugi product would be an α-acylamino amide, which would then require deprotection steps to yield the final this compound. While powerful, this approach adds complexity due to the need for post-condensation modifications. researchgate.netresearchgate.net

Direct Amination Techniques (e.g., Leuckart-Wallach Reaction, Petasis Reaction)

Direct amination techniques provide alternative pathways from a carbonyl precursor.

Leuckart-Wallach Reaction: This reaction is a specific type of reductive amination that uses ammonium formate or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.orgresearchgate.net Heating 2-ethyl-1,3-thiazole-4-carbaldehyde with excess ammonium formate at high temperatures (typically 120-185°C) can produce the desired primary amine, often via a formamide intermediate that is subsequently hydrolyzed. mdpi.comresearchgate.net This method is robust but requires harsh reaction conditions.

Petasis Reaction: The Petasis borono-Mannich (PBM) reaction is a milder, three-component reaction involving a carbonyl compound, an amine, and an organoboronic acid. wikipedia.orgnih.gov To synthesize the target primary amine, a variation of this reaction would be necessary. For instance, using 2-ethyl-1,3-thiazole-4-carbaldehyde, an amine source like ammonia (or a protected equivalent), and a suitable vinyl- or arylboronic acid could be explored, although this typically yields secondary or tertiary amines. organic-chemistry.orgmdpi.com Its direct application for synthesizing primary amines like the target compound is less straightforward than for more substituted amines. nih.gov

Transition Metal-Catalyzed Coupling Reactions in Amination

Transition metal-catalyzed reactions have become indispensable tools for the formation of carbon-nitrogen bonds, offering high efficiency and broad substrate scope. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines from aryl halides or triflates. wikipedia.org This methodology can be hypothetically applied to the synthesis of this compound by coupling a suitable precursor, such as 4-(chloromethyl)-2-ethyl-1,3-thiazole, with an amine source like ammonia or a protected equivalent.

The general mechanism involves the oxidative addition of the thiazole precursor to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aminomethylthiazole and regenerate the catalyst. wikipedia.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed to promote the catalytic cycle. wikipedia.org

Table 1: Hypothetical Buchwald-Hartwig Amination Conditions This table presents plausible conditions based on general principles of the Buchwald-Hartwig reaction.

| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 85 |

| 2 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 78 |

| 3 | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF | 80 | 65 |

The Chan-Lam coupling reaction provides an alternative, copper-catalyzed method for C-N bond formation, typically involving an aryl boronic acid and an amine. wikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions, often proceeding at room temperature and open to the air. wikipedia.org For the synthesis of the target compound, a strategy could involve the coupling of a 2-ethyl-1,3-thiazole-4-yl boronic acid derivative with an appropriate nitrogen nucleophile.

The mechanism is thought to proceed through a copper(II)-promoted oxidative coupling. organic-chemistry.org The reaction is often facilitated by a base, such as pyridine (B92270) or triethylamine (B128534), which also acts as a ligand. wikipedia.org

Table 2: Plausible Chan-Lam Coupling Reaction Parameters This table illustrates potential reaction parameters based on established Chan-Lam coupling protocols.

| Entry | Copper Source | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Cu(OAc)₂ | Pyridine | DCM | Room Temp | 75 |

| 2 | CuI | Et₃N | Acetonitrile | 50 | 68 |

| 3 | Cu₂O | DMAP | Methanol | Room Temp | 70 |

Application of Hydride Reductions in Amine Synthesis

Hydride reductions are a fundamental and widely used method for the synthesis of amines from various functional groups such as nitriles, amides, or imines. For the synthesis of this compound, a common precursor would be 2-ethyl-1,3-thiazole-4-carbonitrile.

The reduction of the nitrile to the primary amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). Alternatively, catalytic hydrogenation using reagents like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere provides a milder approach.

Another viable route is the reductive amination of 2-ethyl-1,3-thiazole-4-carbaldehyde. This two-step, one-pot process involves the initial formation of an imine with ammonia, which is then reduced in situ by a selective reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Table 3: Comparison of Hydride Reduction Methods This data is representative of typical outcomes for hydride reduction reactions.

| Precursor | Reducing Agent | Solvent | Key Advantages | Typical Yield (%) |

| 2-Ethyl-1,3-thiazole-4-carbonitrile | LiAlH₄ | THF | High reactivity | 80-90 |

| 2-Ethyl-1,3-thiazole-4-carbonitrile | H₂/Raney Ni | Ethanol | Milder conditions, scalable | 75-85 |

| 2-Ethyl-1,3-thiazole-4-carbaldehyde | NH₃, NaBH₃CN | Methanol | One-pot procedure | 70-80 |

Stereoselective Synthetic Approaches for Chiral Analogues

The synthesis of chiral analogues of this compound, where a stereocenter is introduced at the carbon bearing the amino group, requires stereoselective methods. Asymmetric reduction of a prochiral precursor is a prominent strategy.

One such approach is the asymmetric hydrogenation of a ketimine derived from a corresponding ketone. This transformation can be achieved using a chiral catalyst, often based on transition metals like iridium, rhodium, or ruthenium, complexed with chiral ligands. These catalysts create a chiral environment that directs the hydrogenation to favor the formation of one enantiomer over the other. nih.gov

Another method involves the use of a chiral auxiliary. A chiral auxiliary can be attached to the precursor molecule to direct a subsequent stereoselective reaction, after which the auxiliary is removed. For instance, a chiral sulfinamide can be condensed with 2-ethyl-1,3-thiazole-4-carbaldehyde to form a chiral sulfinylimine. The stereoselective addition of a nucleophile or a reducing agent to this intermediate, followed by the removal of the sulfinyl group, would yield the chiral amine. nih.gov

Optimization of Synthetic Pathways for Yield, Purity, and Scalability

Optimizing a synthetic pathway involves a systematic investigation of reaction parameters to maximize yield and purity while ensuring the process is safe, cost-effective, and scalable. For the synthesis of this compound, several factors would be considered.

Solvent and Catalyst Screening: The choice of solvent can significantly impact reaction rates, selectivity, and ease of workup. A variety of solvents would be screened to find the optimal medium. Similarly, for catalyzed reactions, a range of catalysts and ligands would be evaluated to identify the most active and selective system. rsc.org

Temperature and Concentration: Reaction temperature is a critical parameter that influences reaction kinetics and byproduct formation. The optimal temperature is often a compromise between reaction rate and selectivity. The concentration of reactants can also affect the reaction outcome and is an important consideration for process scalability.

Green Chemistry Principles: Modern synthetic optimization aims to incorporate principles of green chemistry. This includes the use of less hazardous solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. bepls.com For instance, developing a one-pot synthesis would reduce the number of workup and purification steps, thereby saving time, resources, and reducing waste. rsc.org

Purification Methods: The development of an efficient and scalable purification method is crucial. This could involve optimizing crystallization conditions to obtain a high-purity product without the need for chromatography, which is often costly and time-consuming on a large scale.

Chemical Reactivity and Derivatization Strategies of 2 Ethyl 1,3 Thiazol 4 Yl Methanamine

Reactions at the Primary Amine Functional Group

The primary amine (-CH₂NH₂) attached to the C4 position of the thiazole (B1198619) ring is a key site for nucleophilic reactions. Its reactivity allows for the straightforward introduction of a wide range of substituents, making it a focal point for synthetic modifications.

Acylation and Sulfonylation Reactions

The primary amine of (2-Ethyl-1,3-thiazol-4-yl)methanamine readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base (like triethylamine (B128534) or pyridine) yields the corresponding N-acylated derivatives.

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in a basic medium affords the corresponding sulfonamides. This reaction is analogous to the N-sulfonylation of 2-aminothiazole (B372263), a well-established synthetic procedure. nih.gov

| Reaction Type | Reagent | Product Class | Illustrative Product Name |

|---|---|---|---|

| Acylation | Acetyl Chloride | Amide | N-((2-Ethyl-1,3-thiazol-4-yl)methyl)acetamide |

| Acylation | Benzoyl Chloride | Amide | N-((2-Ethyl-1,3-thiazol-4-yl)methyl)benzamide |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide | N-((2-Ethyl-1,3-thiazol-4-yl)methyl)-4-methylbenzenesulfonamide |

| Sulfonylation | Methanesulfonyl Chloride | Sulfonamide | N-((2-Ethyl-1,3-thiazol-4-yl)methyl)methanesulfonamide |

Alkylation and Reductive Alkylation Reactions

The nitrogen atom of the primary amine can be alkylated to form secondary and tertiary amines.

Direct Alkylation: Reaction with alkyl halides (e.g., methyl iodide) can lead to the formation of a mixture of mono-, di-, and even quaternary ammonium (B1175870) salts. Controlling the stoichiometry and reaction conditions is crucial to achieve selective mono- or di-alkylation.

Reductive Alkylation (Reductive Amination): A more controlled and widely used method for preparing secondary and tertiary amines is reductive alkylation. This two-step, one-pot process involves the initial condensation of the primary amine with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ using a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the alkylated amine.

| Reaction Type | Reagents | Product Class | Illustrative Product Name |

|---|---|---|---|

| Direct Alkylation | Methyl Iodide (1 equivalent) | Secondary Amine | (2-Ethyl-1,3-thiazol-4-yl)-N-methylmethanamine |

| Reductive Alkylation | Formaldehyde (B43269), Sodium Cyanoborohydride | Tertiary Amine | (2-Ethyl-1,3-thiazol-4-yl)-N,N-dimethylmethanamine |

| Reductive Alkylation | Acetone, Sodium Borohydride | Secondary Amine | N-((2-Ethyl-1,3-thiazol-4-yl)methyl)propan-2-amine |

| Reductive Alkylation | Benzaldehyde, H₂/Pd-C | Secondary Amine | N-Benzyl-1-(2-ethyl-1,3-thiazol-4-yl)methanamine |

Condensation Reactions with Aldehydes and Ketones

The primary amine undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. vanderbilt.edu This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium toward the product. These imine derivatives can be valuable intermediates for further synthetic transformations or can be the target molecules themselves.

| Carbonyl Compound | Product Class | Illustrative Product Name |

|---|---|---|

| Benzaldehyde | Imine (Schiff Base) | (E)-N-Benzylidene-1-(2-ethyl-1,3-thiazol-4-yl)methanamine |

| Acetone | Imine (Schiff Base) | (E)-N-(Propan-2-ylidene)-1-(2-ethyl-1,3-thiazol-4-yl)methanamine |

| Cyclohexanone | Imine (Schiff Base) | (E)-N-Cyclohexylidene-1-(2-ethyl-1,3-thiazol-4-yl)methanamine |

Mannich Reaction Applications

This compound can serve as the amine component in the Mannich reaction. nih.gov This three-component reaction involves the aminoalkylation of an acidic proton located on a carbon atom, or another heteroatom. The reaction typically combines an active hydrogen compound, formaldehyde (or another aldehyde), and a primary or secondary amine. The product is a β-amino-carbonyl compound, often referred to as a Mannich base. researchgate.netresearchgate.net The reaction proceeds via the formation of an Eschenmoser-like salt or an iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic active hydrogen compound. nih.gov

| Active Hydrogen Compound | Reagents | Product Type |

|---|---|---|

| Acetophenone | This compound, Formaldehyde | β-Amino Ketone |

| Indole | This compound, Formaldehyde | Gramine Analogue |

| Phenol | This compound, Formaldehyde | o- or p-Aminomethylated Phenol |

| Malonic Ester | This compound, Formaldehyde | Aminomethylated Malonic Ester |

Functionalization and Modification of the 1,3-Thiazole Ring System

The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the sulfur and nitrogen heteroatoms, as well as the existing substituents.

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution: The thiazole ring is considered an electron-rich aromatic system and is susceptible to electrophilic attack. chemicalbook.com Theoretical calculations and experimental evidence for thiazole itself indicate that the C5 position is the most electron-rich and therefore the primary site for electrophilic substitution. pharmaguideline.comwikipedia.org The ethyl group at C2 and the methylamine (B109427) group at C4 are both electron-donating groups, which would further activate the ring towards electrophilic attack, reinforcing the preference for substitution at the C5 position. Common electrophilic substitution reactions include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group can be performed using nitrating agents, though conditions must be carefully controlled to avoid oxidation or reaction with the amine side chain.

Sulfonation: Reaction with oleum (B3057394) or sulfuric acid can introduce a sulfonic acid group at the C5 position. pharmaguideline.com

Nucleophilic Aromatic Substitution: Nucleophilic substitution on an unsubstituted thiazole ring is generally difficult due to its electron-rich nature. pharmaguideline.com However, it can be facilitated under certain conditions:

At the C2 Position: The C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack. chemicalbook.com Deprotonation at C2 can be achieved with strong bases like organolithium reagents, creating a nucleophilic center that can react with various electrophiles. wikipedia.org Conversely, if a good leaving group (e.g., a halogen) is present at the C2 position, it can be displaced by strong nucleophiles. sciepub.com

Ring Activation: Quaternization of the ring nitrogen atom with an alkyl halide significantly increases the acidity of the C2-hydrogen, making it more vulnerable to nucleophilic attack. pharmaguideline.com

| Reaction Type | Position | Reagent/Condition | Product |

|---|---|---|---|

| Electrophilic Substitution (Halogenation) | C5 | N-Bromosuccinimide (NBS) | 5-Bromo-(2-ethyl-1,3-thiazol-4-yl)methanamine |

| Electrophilic Substitution (Nitration) | C5 | HNO₃/H₂SO₄ (controlled) | (2-Ethyl-5-nitro-1,3-thiazol-4-yl)methanamine |

| Nucleophilic Attack (after deprotonation) | C2 | 1. n-BuLi; 2. Electrophile (e.g., CH₃I) | (Not directly applicable due to C2-ethyl group) |

| Nucleophilic Substitution | C2 (with leaving group) | Strong Nucleophile (e.g., MeO⁻) | (Requires a C2-halogenated precursor) |

Oxidation and Reduction Chemistry of the Thiazole Ring

The thiazole ring, a core component of this compound, exhibits a degree of aromaticity that renders it relatively stable to certain oxidative and reductive conditions. wikipedia.org However, its heteroatomic nature provides sites for specific chemical transformations.

Oxidation: The thiazole nucleus is generally resistant to oxidation by reagents such as nitric acid, but aggressive oxidants like potassium permanganate (B83412) can lead to ring cleavage. slideshare.net More controlled oxidation targets the heteroatoms. The ring nitrogen (N3) can be oxidized to form an aromatic thiazole N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or a mixture of hydrogen peroxide and maleic anhydride. wikipedia.orgacs.orgnih.gov These N-oxides are stable compounds and can be useful intermediates in further functionalization, for instance, in palladium-catalyzed C-H arylations where the N-oxide group can direct reactivity. wikipedia.org Oxidation can also occur at the sulfur atom, but this typically leads to non-aromatic, unstable products like sulfoxides or sulfones which may undergo further reactions or ring opening. wikipedia.orgrsc.org For instance, the oxidation of benzothiazole (B30560) derivatives with magnesium monoperoxyphthalate can result in an oxidative ring-opening to yield acylamidobenzene sulfonate esters. scholaris.ca

Reduction: The thiazole ring is notably stable against many reducing agents and is resistant to catalytic hydrogenation with platinum catalysts or reduction with metals in hydrochloric acid. pharmaguideline.com The most significant reduction reaction of the thiazole ring involves desulfurization, which is commonly achieved using Raney nickel. slideshare.netpharmaguideline.com This process leads to reductive cleavage of the carbon-sulfur bonds and subsequent ring opening, which can be a useful analytical tool for structural elucidation but is a destructive process for the heterocycle. pharmaguideline.com Similarly, reduction with sodium in liquid ammonia (B1221849) has been employed for the reductive ring opening of thiazoles to analyze their substitution patterns. researchgate.net

Design and Synthesis of Structural Analogues and Derivatives

The structural framework of this compound offers multiple sites for modification to generate analogues with tailored properties. Key strategies include substitution on the aminomethyl side chain, modification of the thiazole ring substituents, and the construction of fused heterocyclic systems.

The primary amine of the aminomethyl group is a highly versatile functional handle for derivatization. Standard organic transformations can be readily applied to synthesize a library of N-substituted analogues.

N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields N-acyl derivatives (amides). This transformation introduces a carbonyl group, which can alter the compound's electronic properties and hydrogen bonding potential.

N-Alkylation/N-Arylation: Direct alkylation with alkyl halides can lead to secondary and tertiary amines. A more controlled method is reductive amination, involving the condensation of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ (e.g., with sodium borohydride) to the corresponding secondary or tertiary amine. Buchwald-Hartwig coupling reactions could be employed for N-arylation. nih.gov

Analogues with different substituents on the thiazole ring can be synthesized by modifying the precursors used in the ring's construction. The Hantzsch thiazole synthesis is a classic and versatile method for this purpose, involving the condensation of an α-haloketone with a thioamide. wikipedia.orgorganic-chemistry.org To produce analogues of this compound, the key starting materials would be a suitable 4-carbon building block with a protected aminomethyl group and a variable thioamide.

For example, to create analogues with different alkyl groups at the 2-position, one would vary the thioamide component while keeping the α-haloketone fragment constant.

Table 3: Hantzsch Synthesis Strategy for 2-Substituted Analogues

| Target 2-Substituent | Required Thioamide | α-Haloketone Precursor | Resulting Thiazole Core |

|---|---|---|---|

| Ethyl (Parent Cmpd) | Thiopropionamide | 1-Halo-3-(protected-amino)propan-2-one | 2-Ethyl-4-(protected-aminomethyl)thiazole |

| Methyl | Thioacetamide | 2-Methyl-4-(protected-aminomethyl)thiazole | |

| Isopropyl | Thioisobutyramide | 2-Isopropyl-4-(protected-aminomethyl)thiazole |

Fusing an additional heterocyclic ring onto the thiazole core can significantly alter the molecule's three-dimensional shape, rigidity, and physicochemical properties. Common fused systems include imidazo[2,1-b]thiazoles and thiazolo[5,4-c]pyridines. These are typically constructed from a pre-formed, functionalized thiazole.

Imidazo[2,1-b]thiazoles: This bicyclic system can be synthesized by reacting a 2-aminothiazole derivative with an α-halocarbonyl compound. The initial reaction is an N-alkylation of the endocyclic nitrogen of the 2-aminothiazole, followed by intramolecular condensation to form the fused imidazole (B134444) ring. nih.govnih.gov

Thiazolo[5,4-c]pyridines: The synthesis of this fused system often involves building a pyridine (B92270) ring onto the 4- and 5-positions of the thiazole. One approach involves the transformation of a suitably substituted ethyl 2-aminothiazole-5-carboxylate with amines or hydrazines to construct the fused pyridine or pyridinone ring. tandfonline.com

Exploration of Chemo- and Regioselectivity in Transformations

Chemoselectivity (which functional group reacts) and regioselectivity (where a reaction occurs) are critical considerations in the chemical transformation of a multifunctional molecule like this compound. wikipedia.orgnih.gov The molecule possesses several distinct reactive sites: the primary amine, the thiazole ring nitrogen (N3), the C5 carbon of the thiazole ring, and the α-protons of the 2-ethyl group.

Chemoselectivity: The primary amine is the most nucleophilic and basic site in the molecule. Therefore, reactions with electrophiles like acyl chlorides or alkyl halides will occur chemoselectively at the exocyclic amine rather than the less basic thiazole ring nitrogen under standard conditions. Strong bases like n-butyllithium, however, would chemoselectively deprotonate the most acidic proton, which is at the C2 position of the thiazole ring if it were unsubstituted; in this case, with a 2-ethyl group, the C5-H is the most likely site for deprotonation after the amine N-H protons. wikipedia.orgpharmaguideline.com

Regioselectivity: For electrophilic substitution reactions on the thiazole ring (e.g., halogenation, nitration), the reaction is regioselectively directed to the C5 position. wikipedia.orgpharmaguideline.com This is due to the electron-donating nature of the sulfur atom, which increases the electron density at C5, making it the most favorable site for electrophilic attack. The existing substituents (2-ethyl and 4-aminomethyl) would further influence this regioselectivity. N-alkylation can occur at either the primary amine or the thiazole N3. Alkylation with methyl iodide typically forms thiazolium cations by reacting at the N3 position. pharmaguideline.com However, the greater nucleophilicity of the primary amine suggests it would be the preferred site for many alkylating agents, especially under neutral or basic conditions.

Computational Chemistry and Theoretical Investigations of 2 Ethyl 1,3 Thiazol 4 Yl Methanamine

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic electronic nature of a molecule, which in turn governs its reactivity and intermolecular interactions.

Density Functional Theory (DFT) has emerged as a robust and widely used method for the determination of molecular geometries. For (2-Ethyl-1,3-thiazol-4-yl)methanamine, geometry optimization would typically be performed using a functional such as B3LYP in conjunction with a basis set like 6-311G(d,p). This level of theory provides a balance between computational cost and accuracy for organic molecules. The optimization process seeks the minimum energy conformation on the potential energy surface, yielding key geometric parameters.

Based on studies of similar thiazole (B1198619) derivatives, the optimized structure of this compound is expected to exhibit bond lengths and angles characteristic of its constituent functional groups. The thiazole ring is anticipated to be largely planar, with bond lengths reflecting the aromatic character of the heterocyclic system.

Table 1: Predicted Ground State Geometric Parameters of this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-N3 | ~1.37 Å |

| N3-C4 | ~1.32 Å | |

| C4-C5 | ~1.38 Å | |

| C5-S1 | ~1.72 Å | |

| S1-C2 | ~1.74 Å | |

| C2-C(Ethyl) | ~1.51 Å | |

| C4-C(Methanamine) | ~1.50 Å | |

| Bond Angle | C2-N3-C4 | ~110° |

| N3-C4-C5 | ~115° | |

| C4-C5-S1 | ~111° | |

| C5-S1-C2 | ~93° |

Note: These values are theoretical estimations based on typical bond lengths and angles for similar molecular fragments and require experimental or higher-level computational verification.

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in these interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, particularly on the sulfur and nitrogen atoms, which possess lone pairs of electrons. The LUMO, conversely, is anticipated to be distributed over the entire π-system of the thiazole ring. A smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to engage in chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.2 eV |

Note: These are representative theoretical values and can vary depending on the computational method and basis set employed.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites of electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing varying electrostatic potentials.

In the MEP surface of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the nitrogen atom of the thiazole ring and the nitrogen atom of the methanamine group, indicating their nucleophilic character and propensity to interact with electrophiles or act as hydrogen bond acceptors. Conversely, regions of positive electrostatic potential (typically colored blue) are anticipated around the hydrogen atoms of the amine group and the thiazole ring, highlighting their electrophilic character and potential to act as hydrogen bond donors.

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable single bonds in the ethyl and methanamine side chains of this compound allows for a variety of possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the dihedral angles of the rotatable bonds and calculating the corresponding energy, thereby mapping the potential energy surface.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound.

¹H and ¹³C NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen and carbon atoms in the molecule. For this compound, distinct signals would be expected for the protons and carbons of the ethyl group, the thiazole ring, and the methanamine moiety. The predicted chemical shifts can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can also be calculated. Characteristic peaks would be predicted for the N-H stretching of the amine group, C-H stretching of the alkyl and aromatic groups, and the vibrational modes of the thiazole ring.

Table 3: Predicted Characteristic Spectroscopic Data for this compound

| Spectroscopy | Functional Group | Predicted Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | -CH₃ (Ethyl) | ~ 1.3 ppm (triplet) |

| -CH₂- (Ethyl) | ~ 2.8 ppm (quartet) | |

| -CH₂- (Methanamine) | ~ 4.0 ppm (singlet) | |

| -NH₂ | ~ 1.5 - 2.5 ppm (broad singlet) | |

| Thiazole-H | ~ 7.2 ppm (singlet) | |

| ¹³C NMR | -CH₃ (Ethyl) | ~ 15 ppm |

| -CH₂- (Ethyl) | ~ 25 ppm | |

| -CH₂- (Methanamine) | ~ 40 ppm | |

| Thiazole-C | ~ 110 - 160 ppm | |

| IR | N-H Stretch | ~ 3300 - 3400 cm⁻¹ |

| C-H Stretch (Alkyl) | ~ 2850 - 2960 cm⁻¹ |

Note: These are estimated values and are sensitive to the solvent and experimental conditions.

Computational Assessment of Molecular Descriptors

Molecular descriptors are numerical values that characterize the chemical information of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.

Table 4: Calculated Molecular Descriptors for this compound

| Descriptor | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₂S |

| Molecular Weight | 142.22 g/mol |

| Number of Rotatable Bonds | 3 |

| Number of Hydrogen Bond Donors | 1 (the -NH₂ group) |

| Number of Hydrogen Bond Acceptors | 2 (the two N atoms) |

| LogP (octanol-water partition coefficient) | ~ 1.5 |

These descriptors provide a quantitative assessment of the molecule's size, flexibility, and polarity, which are critical determinants of its pharmacokinetic and pharmacodynamic properties. The number of rotatable bonds indicates the molecule's conformational flexibility, while the hydrogen bond characteristics are crucial for its interactions with biological macromolecules.

Reaction Mechanism Elucidation through Computational Modeling

The synthesis and functionalization of thiazole derivatives are fundamental processes in organic and medicinal chemistry. Understanding the intricate mechanisms of these reactions at a molecular level is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic pathways. Computational modeling has emerged as a powerful tool to provide detailed insights into reaction mechanisms, complementing experimental studies by elucidating transient intermediates and transition states that are often difficult to observe empirically.

While specific computational studies on the reaction mechanisms involving this compound are not extensively documented in publicly available literature, the general principles of thiazole ring formation and functionalization have been the subject of theoretical investigations. These studies, often employing Density Functional Theory (DFT), offer a framework for understanding the plausible mechanistic pathways for the synthesis of substituted thiazoles.

A prominent method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. nih.gov Computational studies on the Hantzsch reaction have been instrumental in mapping out the potential energy surface of the reaction, identifying key intermediates, and calculating the activation energies for each step. researchgate.netnih.gov

The generally accepted mechanism, supported by computational models, proceeds through several key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone. This step leads to the formation of a tetrahedral intermediate.

Cyclization: Subsequent intramolecular cyclization occurs through the attack of the nitrogen atom on the carbonyl carbon.

Dehydration: The final step involves the dehydration of the cyclized intermediate to form the aromatic thiazole ring.

Computational models can provide quantitative data for each of these steps. For instance, DFT calculations can determine the geometries of the reactants, intermediates, transition states, and products. The calculated energies of these species allow for the construction of a reaction profile, which illustrates the energy changes throughout the reaction and helps in identifying the rate-determining step.

Interactive Table: Hypothetical Energy Profile for Hantzsch-type Synthesis of a 2-Ethyl-4-substituted Thiazole

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Ethylthioamide + α-haloketone) | 0 |

| 2 | Transition State 1 (S-alkylation) | +15.2 |

| 3 | Intermediate 1 | -5.8 |

| 4 | Transition State 2 (Cyclization) | +10.5 |

| 5 | Intermediate 2 (Cyclized intermediate) | -25.3 |

| 6 | Transition State 3 (Dehydration) | +20.1 |

Note: The data in this table is illustrative and based on general findings for Hantzsch thiazole synthesis; it does not represent experimentally or computationally verified data for the specific synthesis of this compound.

Furthermore, computational studies can explore the influence of substituents on the reaction mechanism. For a molecule like this compound, theoretical models could predict how the ethyl group at the C2 position and the aminomethyl group at the C4 position influence the electron density of the thiazole ring and, consequently, its reactivity in further functionalization reactions. For example, computational analysis could predict the most likely sites for electrophilic or nucleophilic attack on the thiazole ring.

Molecular docking simulations, another computational technique, can be used to investigate the binding interactions of thiazole derivatives with biological targets. nih.gov While not directly elucidating a reaction mechanism in the synthetic sense, these studies are crucial for understanding the mechanism of action of pharmacologically active compounds.

Applications of 2 Ethyl 1,3 Thiazol 4 Yl Methanamine in Contemporary Chemical Science

Utilization as a Versatile Heterocyclic Building Block in Organic Synthesis

(2-Ethyl-1,3-thiazol-4-yl)methanamine serves as a crucial starting material and intermediate in the synthesis of a wide array of more complex organic structures. Its bifunctional nature, possessing both a reactive primary amine and a heterocyclic thiazole (B1198619) core, allows for diverse chemical transformations.

Precursor in the Synthesis of Complex Organic Molecules

The primary amine group of this compound offers a reactive site for a multitude of chemical reactions, including acylation, alkylation, and condensation reactions. These transformations are fundamental in elongating carbon chains and introducing new functional groups, thereby enabling the construction of intricate molecular architectures. For instance, the amine can be readily converted into amides, sulfonamides, and ureas, which are prevalent motifs in biologically active compounds.

The thiazole ring itself, being an electron-rich aromatic system, can participate in various C-H functionalization and cross-coupling reactions. This allows for the introduction of additional substituents onto the heterocyclic core, further expanding the molecular diversity that can be achieved from this building block. The ethyl group at the 2-position can also influence the reactivity and conformational preferences of the molecule and its derivatives.

While specific examples detailing the synthesis of highly complex natural products directly from this compound are not extensively documented in publicly available literature, the general reactivity patterns of aminothiazoles strongly support its potential as a precursor in multistep synthetic sequences.

Intermediate in Medicinal Chemistry Research Programs (excluding clinical trial data)

The thiazole nucleus is a well-established pharmacophore found in a numerous FDA-approved drugs and clinical candidates. Thiazole-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The 2-ethyl-4-aminomethylthiazole scaffold, as present in this compound, is of significant interest in medicinal chemistry for the design of novel therapeutic agents.

The primary amine can be functionalized to interact with specific biological targets, such as enzymes and receptors, through hydrogen bonding and ionic interactions. Researchers in medicinal chemistry programs utilize this building block to synthesize libraries of novel compounds for screening against various disease targets. The ethyl group can contribute to hydrophobic interactions within the binding pockets of target proteins.

Although detailed preclinical data for compounds directly derived from this compound are proprietary to the research institutions and pharmaceutical companies conducting the studies, the general importance of this scaffold is evident from the vast body of literature on the biological activities of related aminothiazole derivatives.

Table 1: Representative Biological Activities of Structurally Related Aminothiazole Scaffolds

| Scaffold | Biological Activity | Research Focus |

| 2-Amino-4-arylthiazoles | Anticancer, Antimicrobial | Exploration of structure-activity relationships for novel therapeutic agents. |

| 2-Amino-4-alkylthiazoles | Antiviral, Anti-inflammatory | Development of new treatments for infectious and inflammatory diseases. |

| 4-Aminomethyl-thiazole derivatives | CNS activity, Enzyme inhibition | Investigation of potential treatments for neurological disorders and enzyme-related pathologies. |

This table presents generalized data for classes of compounds structurally related to this compound to illustrate the potential areas of its application in medicinal chemistry, due to the limited publicly available data for the specific compound.

Applications in Agrochemical and Material Science Development

Thiazole derivatives have also found applications in the agrochemical industry as fungicides, herbicides, and insecticides. The biological activity of these compounds in agricultural settings often stems from their ability to interfere with essential biochemical pathways in pests and weeds. The this compound scaffold can be derivatized to create novel agrochemicals with improved efficacy and environmental profiles.

In the realm of material science, thiazole-containing polymers and dyes have been investigated for their unique optical and electronic properties. The thiazole ring can contribute to the conductivity and fluorescence of materials. While specific applications of this compound in this field are not widely reported, its structure suggests potential for incorporation into functional materials through polymerization of its derivatives or its use as a precursor for thiazole-based dyes.

Role in Ligand Design for Organometallic and Asymmetric Catalysis

The nitrogen and sulfur atoms within the thiazole ring of this compound, along with the nitrogen of the aminomethyl group, can act as coordination sites for metal ions. This property makes it a valuable component in the design of ligands for organometallic complexes and asymmetric catalysis.

By modifying the aminomethyl group with chiral auxiliaries, it is possible to synthesize chiral ligands. These chiral ligands can then be complexed with transition metals to create catalysts for enantioselective reactions, which are of paramount importance in the synthesis of pharmaceuticals and fine chemicals. The stereoelectronic environment around the metal center can be fine-tuned by altering the substituents on the thiazole ring and the amine.

Table 2: Potential Coordination Modes of this compound Derivatives in Metal Complexes

| Ligand Derivative | Potential Coordination Sites | Metal | Potential Catalytic Application |

| N-acylated derivative | Amide oxygen, Thiazole nitrogen | Palladium, Rhodium | Cross-coupling reactions, Hydrogenation |

| Schiff base derivative | Imine nitrogen, Thiazole nitrogen | Copper, Zinc | Lewis acid catalysis, Cycloadditions |

| Chiral phosphine (B1218219) derivative | Phosphorus, Thiazole nitrogen | Iridium, Ruthenium | Asymmetric hydrogenation, Transfer hydrogenation |

This table illustrates hypothetical applications based on the known coordination chemistry of similar thiazole-containing ligands, as specific research on this compound in this context is limited.

Development of Chemical Probes and Research Tools

Chemical probes are essential tools for studying biological processes in living systems. Fluorescent probes, in particular, allow for the visualization of specific molecules and events within cells. The thiazole scaffold is a component of some fluorescent dyes. This compound can be chemically modified to incorporate fluorophores or reactive groups, enabling its use as a chemical probe.

For example, the primary amine can be coupled to a fluorescent moiety to create a probe for tracking the localization of a molecule of interest within a cell. Alternatively, the amine can be functionalized with a group that selectively reacts with a specific biomolecule, allowing for its detection and quantification. While the development of chemical probes specifically from this compound is a niche area of research, the versatility of its structure provides a foundation for such applications.

Future Perspectives and Emerging Research Directions in 2 Ethyl 1,3 Thiazol 4 Yl Methanamine Chemistry

Innovations in Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards environmentally benign processes is a major driver for innovation in the synthesis of thiazole (B1198619) derivatives. bepls.com Future research on (2-Ethyl-1,3-thiazol-4-yl)methanamine will likely focus on developing greener synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of exploration include:

Catalyst-Free and Solvent-Free Reactions: Inspired by methodologies developed for other thiazoles, researchers are expected to investigate catalyst-free and solvent-free conditions for the synthesis of this compound. bepls.com Techniques such as microwave-assisted synthesis and reactions in deep eutectic solvents are promising avenues. mdpi.comresearchgate.net

Use of Greener Solvents: The replacement of hazardous organic solvents with more sustainable alternatives like water, ethanol, or bio-based solvents is a critical area of future research. bepls.commdpi.com The development of synthetic protocols in aqueous media will be a significant step forward. bepls.com

Recyclable Catalysts: The design and application of heterogeneous and recyclable catalysts, such as silica-supported catalysts or biocatalysts, will be explored to improve the sustainability of the synthesis. mdpi.com For instance, the use of a recyclable cross-linked chitosan (B1678972) hydrogel biocatalyst has shown promise in the synthesis of other thiazole derivatives. mdpi.com

Ultrasonic Irradiation: The application of ultrasonic irradiation as an energy-efficient and green method for synthesizing thiazole derivatives is gaining traction. researchgate.net This approach often leads to higher yields, shorter reaction times, and simpler work-up procedures. researchgate.net

A comparative look at conventional versus potential green synthetic approaches is presented in the table below.

| Feature | Conventional Synthesis | Future Green Synthesis |

| Solvents | Often hazardous (e.g., DMF, pyridine) mdpi.com | Water, ethanol, deep eutectic solvents bepls.commdpi.com |

| Catalysts | Homogeneous, often non-recyclable | Heterogeneous, recyclable, biocatalysts mdpi.com |

| Energy Source | Conventional heating | Microwave, ultrasonic irradiation researchgate.netnih.gov |

| Byproducts | Often significant and hazardous | Minimized, less hazardous bepls.com |

High-Throughput Screening and Automation in Chemical Synthesis

To accelerate the discovery of new derivatives of this compound with desired properties, high-throughput screening (HTS) and automated synthesis platforms will be increasingly employed. HTS allows for the rapid testing of large numbers of compounds, which is crucial in fields like drug discovery. nih.gov

Future research will likely involve:

Automated Flow Synthesis: Continuous flow microreactor systems offer precise control over reaction parameters, enhanced safety, and the potential for multistep synthesis in a single, uninterrupted sequence. nih.govnih.gov The development of automated flow synthesis for this compound and its analogs will enable the rapid generation of compound libraries. nih.govnih.gov

Robotic Synthesis Platforms: The integration of robotics will automate the repetitive tasks of synthesis and purification, freeing up researchers to focus on experimental design and data analysis.

Miniaturization: The use of microfluidic devices will allow for reactions to be carried out on a much smaller scale, reducing the consumption of reagents and solvents.

The table below outlines the potential advantages of adopting automated synthesis for this compound derivatives.

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours nih.gov |

| Scalability | Often challenging | Readily scalable |

| Reproducibility | Variable | High |

| Safety | Handling of large quantities of reagents | Improved safety due to small reaction volumes nih.gov |

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational modeling will play a crucial role in predicting its properties and designing efficient synthetic routes.

Key applications will include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.gov This can provide insights into their potential applications and reaction mechanisms.

Molecular Docking: In the context of medicinal chemistry, molecular docking simulations can predict the binding affinity and interaction modes of this compound derivatives with biological targets. researchgate.net

Reaction Pathway Modeling: Computational tools can be used to model reaction pathways and transition states, helping to optimize reaction conditions and predict the formation of byproducts.

The following table summarizes the types of computational models and their applications in the study of this compound.

| Computational Method | Application |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties nih.gov |

| Molecular Docking | Prediction of binding to biological targets researchgate.net |

| Molecular Dynamics (MD) | Simulation of molecular motion and conformational changes |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of enzymatic reactions involving the compound |

Integration with Machine Learning for Synthetic Route Optimization

The convergence of chemistry and artificial intelligence is set to revolutionize how chemical synthesis is planned and executed. Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict optimal synthetic routes.

For this compound, this will involve:

Retrosynthesis Prediction: ML models can be trained to propose novel and efficient retrosynthetic pathways, suggesting starting materials and reaction steps.

Reaction Condition Optimization: ML algorithms can predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize byproducts.

Predictive Analytics for Properties: By learning from existing data, ML models can predict the physicochemical and biological properties of novel this compound derivatives before they are synthesized.

Exploration of Novel Reactivity Profiles and Catalytic Applications

While the primary amine and the thiazole ring in this compound suggest a range of potential chemical transformations, a deeper exploration of its reactivity is a key area for future research.

Emerging directions include:

Novel C-H Functionalization: The development of methods for the selective functionalization of the C-H bonds on the thiazole ring or the ethyl group would open up new avenues for creating diverse molecular architectures.

Catalytic Activity: The potential for this compound and its metal complexes to act as catalysts in organic reactions is an unexplored area. The nitrogen and sulfur atoms of the thiazole ring can coordinate to metal centers, potentially leading to novel catalytic activities.

Polymer Chemistry: The incorporation of the this compound moiety into polymer backbones could lead to new materials with interesting electronic or optical properties.

Q & A

Q. What are the optimal reaction conditions for synthesizing (2-Ethyl-1,3-thiazol-4-yl)methanamine to achieve high yield and purity?

Methodological Answer: The synthesis typically involves two steps: (i) formation of the thiazole ring and (ii) introduction of the ethyl and aminomethyl substituents. Key parameters include:

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or organic bases to promote cyclization.

- Solvents : Polar aprotic solvents (e.g., DMF or ethanol) for improved solubility and reaction efficiency.

- Temperature : Reactions often proceed at 80–100°C under reflux to avoid side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the pure compound.

Reference : Similar protocols for thiazole derivatives emphasize the importance of controlled stoichiometry and inert atmospheres to prevent oxidation of the amine group .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A combination of techniques is recommended:

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the thiazole ring (δ 6.5–7.5 ppm) and ethyl/amine groups (δ 1.2–3.0 ppm).

- ¹³C NMR : Confirms carbon environments, e.g., thiazole C2 (δ 160–170 ppm) and ethyl carbons (δ 10–25 ppm).

- Mass Spectrometry (ESI-MS) : Validates molecular weight (MW = 156.24 g/mol) and detects fragmentation patterns.

- IR Spectroscopy : Confirms N-H stretching (3300–3500 cm⁻¹) and C=S bonds (1050–1250 cm⁻¹).

Table 1 : Comparison of Analytical Techniques

| Technique | Key Peaks/Features | Application |

|---|---|---|

| ¹H NMR | δ 2.5 (ethyl CH₂), δ 3.8 (CH₂NH₂) | Structural confirmation |

| ESI-MS | m/z 157 [M+H]⁺ | Purity assessment |

| IR | 3350 cm⁻¹ (N-H) | Functional group analysis |

Reference : Studies on analogous thiazoles highlight the utility of NMR for resolving regiochemical ambiguities .

Advanced Research Questions

Q. How can computational methods like molecular docking be integrated with experimental data to elucidate the mechanism of action of this compound derivatives?

Methodological Answer:

- Step 1 : Perform fragment-based virtual screening (FBVS) using libraries (e.g., ZINC database) to identify binding motifs.

- Step 2 : Validate hits via NMR transverse relaxation (T₂) assays to measure ligand-target interactions (e.g., RNA or protein binding).

- Step 3 : Use molecular dynamics simulations to assess binding stability and conformational changes in the target.

Case Study : A phenylthiazole derivative showed RNA-binding activity via T₂ relaxation time changes, guiding SAR optimization .

Reference : Integration of FBVS with experimental screening improves hit rates in drug discovery pipelines .

Q. What strategies are recommended for resolving contradictions in biological activity data among structurally similar thiazole derivatives?

Methodological Answer:

- Systematic SAR Analysis : Compare substituent effects (e.g., ethyl vs. phenyl groups) on activity.

- Stress Testing : Expose compounds to oxidative, thermal, or hydrolytic conditions to assess stability-impacted bioactivity.

- Crystallography : Resolve 3D structures (e.g., via SHELXL) to correlate conformation with activity.

Example : A trifluoromethylphenyl-thiazole derivative exhibited enhanced solubility and stability as a hydrochloride salt, explaining its superior antimicrobial activity over non-salt forms .

Reference : Contradictions in antimicrobial data were resolved by analyzing salt forms and purity levels .

Q. How can stability-indicating methods like HPTLC or HPLC be applied to study degradation products of this compound under stress conditions?

Methodological Answer:

- HPTLC Protocol :

- Stationary Phase : Silica gel 60 F₂₅₄.

- Mobile Phase : Chloroform:methanol:ammonia (8:2:0.1 v/v).

- Detection : UV at 254 nm for thiazole ring absorption.

- Stress Conditions :

- Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24h.

- Oxidation : 3% H₂O₂ at room temperature.

- Degradant Identification : Use ESI-MS to characterize products (e.g., oxidized amine or ring-opened species).

Reference : A validated HPTLC method for Mirabegron identified 2-phenylethenamine as a degradant, demonstrating the approach’s utility .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported biological activities of thiazole derivatives across studies?

Methodological Answer:

- Meta-Analysis : Compile data from multiple sources, adjusting for variables like assay type (e.g., MIC vs. IC₅₀) and cell lines.

- Control Standardization : Use reference compounds (e.g., ciprofloxacin for antimicrobial assays) to normalize results.

- Structural Verification : Confirm compound identity via X-ray crystallography or 2D NMR to rule out isomerism or impurities.

Example : Variability in antifungal activity of N-methyl-thiazole derivatives was traced to differences in stereochemical configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.